molecular formula C9H15N5O3 B10752322 Sapropterin CAS No. 27070-47-9

Sapropterin

Cat. No.: B10752322
CAS No.: 27070-47-9
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-RPDRRWSUSA-N
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Description

Sapropterin, also known as tetrahydrobiopterin, is a synthetic form of a naturally occurring cofactor used in the metabolism of several amino acids. It plays a crucial role in the conversion of phenylalanine to tyrosine, tyrosine to L-dopa, and tryptophan to 5-hydroxytryptophan. This compound is primarily used as an adjunct to phenylalanine restriction in the treatment of phenylketonuria (PKU), a genetic disorder that leads to the accumulation of phenylalanine in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sapropterin involves several steps, starting with the glycosylation of L-arabinose, followed by iodination, reduction, and deiodination. The glycosidic bond is then hydrolyzed, and the alkyl group is removed to obtain 5-deoxy-L-ribose. This intermediate undergoes further reactions to produce L-erythrobiopterin, which is finally reduced to this compound hydrochloride .

Industrial Production Methods: Industrial production of this compound dihydrochloride involves a novel process that is economically viable for commercial production. This process includes the preparation of key intermediates such as L-erythro-biopterin, which are then converted to this compound dihydrochloride through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Sapropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and stability.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium hydroxide, acetic acid, phenylhydrazine, and acetic anhydride. The reactions typically occur under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major product formed from these reactions is this compound dihydrochloride, which is used in the treatment of phenylketonuria and tetrahydrobiopterin deficiencies .

Mechanism of Action

Sapropterin acts as a cofactor for the enzyme phenylalanine hydroxylase, which hydroxylates phenylalanine to form tyrosine. This reaction is crucial for the metabolism of phenylalanine and the prevention of its accumulation in the body. This compound also enhances the activity of residual phenylalanine hydroxylase, improving phenylalanine metabolism and decreasing phenylalanine levels in responsive patients .

Comparison with Similar Compounds

Sapropterin is often compared with other compounds used in the treatment of phenylketonuria, such as pegvaliase. While both compounds aim to reduce phenylalanine levels, this compound is unique in its role as a cofactor for phenylalanine hydroxylase, whereas pegvaliase is an enzyme substitution therapy . Other similar compounds include tetrahydrobiopterin and its various synthetic forms .

Conclusion

This compound is a vital compound with significant applications in medicine, biology, and industry. Its unique role as a cofactor for phenylalanine hydroxylase makes it an essential treatment for phenylketonuria and other related disorders. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in scientific research and therapeutic applications.

Properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQXYHWGSIFBK-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041138
Record name (6R)-Tetrahydrobiopterin
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Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>20 mg/mL (dichloride salt)
Record name Sapropterin
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Mechanism of Action

Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin.
Record name Sapropterin
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CAS No.

62989-33-7
Record name Sapropterin
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Record name Sapropterin [INN]
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Record name Sapropterin
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Record name (6R)-Tetrahydrobiopterin
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Record name (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride
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Record name SAPROPTERIN
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Record name Tetrahydrobiopterin
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Melting Point

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt)
Record name Sapropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00360
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Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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